molecular formula C23H23N7O2 B2961269 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 920348-23-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2961269
CAS No.: 920348-23-8
M. Wt: 429.484
InChI Key: FYZRBPLNIGEOSN-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a benzyl-substituted triazole fused to a pyrimidine ring, coupled with a piperazine moiety linked to a phenoxyethanone group. Its structure is optimized for interactions with biological targets, particularly enzymes or receptors where the triazolopyrimidine core acts as a pharmacophore. The benzyl group at position 3 enhances lipophilicity, while the phenoxyethanone substituent on the piperazine may influence solubility and binding specificity .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c31-20(16-32-19-9-5-2-6-10-19)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZRBPLNIGEOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O2C_{20}H_{22}N_{6}O_{2}, with a molecular weight of 366.43 g/mol. The structure includes a triazolopyrimidine moiety linked to a piperazine ring and a phenoxyethanone component, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N6O2
Molecular Weight366.43 g/mol
CAS NumberNot available
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds containing triazolo[4,5-d]pyrimidine structures exhibit significant anticancer activities. For instance, similar derivatives have shown potent inhibitory effects on various cancer cell lines:

  • MCF-7 Cell Line : IC50 values reported around 8.47 µM after 72 hours of treatment.
  • HeLa Cell Line : IC50 values approximately 9.22 µM after similar exposure.

These findings suggest that the incorporation of the triazolo[4,5-d]pyrimidine scaffold in the compound may enhance its anticancer efficacy.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation. These pathways often include those regulated by protein kinases and other enzymes crucial for cell cycle progression and survival.

Case Studies

  • In Vitro Studies : A study conducted on the compound's effects on MCF-7 and HeLa cells demonstrated a dose-dependent reduction in cell viability over time. The results indicated that higher concentrations led to more substantial growth inhibition.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the piperazine and phenoxy groups could significantly impact biological activity, suggesting avenues for further optimization in drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents on Triazolopyrimidine Core Piperazine-Linked Group Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Benzyl 2-Phenoxyethanone 455.56 High lipophilicity due to benzyl and phenoxy groups; potential kinase inhibition
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 3-(4-Ethoxyphenyl) 2-Phenoxyethanone 473.52 Enhanced solubility from ethoxy group; altered binding affinity
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-Benzyl, 5-Propylthio Piperazine (unmodified) 392.17 Thioether at position 5 improves metabolic stability; moderate yield (90%)
1-(4-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-dimethylpropan-1-one 3-Benzyl 2,2-Dimethylpropan-1-one 379.46 Bulky tert-butyl group may hinder target engagement; lower molecular weight
4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline 3-Benzyl 4-Aminothiophenol 405.49 Thioaniline introduces hydrogen-bonding potential; unoptimized solubility

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